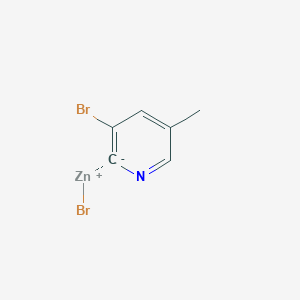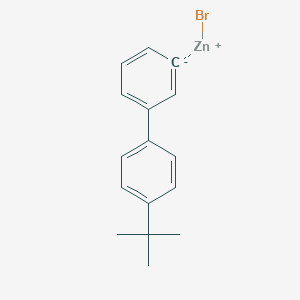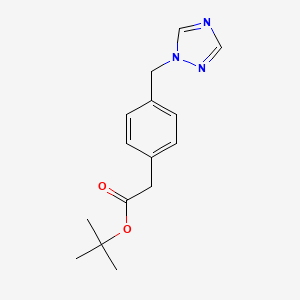
tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions. This compound is particularly valued for its water solubility and ability to accelerate reaction rates while minimizing cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate typically involves the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
Attachment of the tert-butyl group:
Formation of the ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate involves its role as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions. The compound coordinates with the copper ion, facilitating the cycloaddition reaction by stabilizing the transition state and lowering the activation energy. This results in faster reaction rates and higher yields .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-((1H-1,2,3-triazol-1-yl)methyl)phenyl)acetate: Similar in structure but with a different triazole ring.
Tert-butyl 2-(4-((1H-1,2,3-triazol-4-yl)methyl)phenyl)acetate: Another structural isomer with a different triazole ring position.
Uniqueness
Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate is unique due to its specific triazole ring structure, which provides distinct reactivity and stability compared to its isomers. Its water solubility and reduced cytotoxicity make it particularly valuable in biological applications .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)8-12-4-6-13(7-5-12)9-18-11-16-10-17-18/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
YUVWAFIBQTWWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


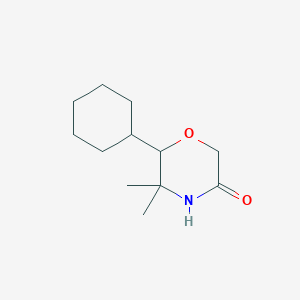
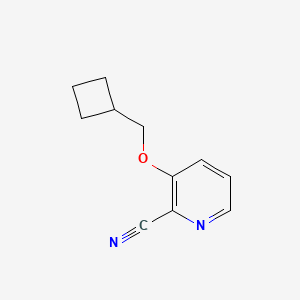
![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)
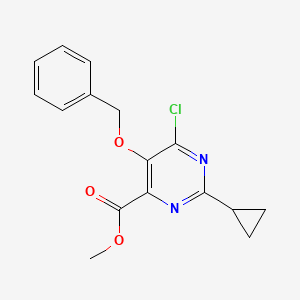
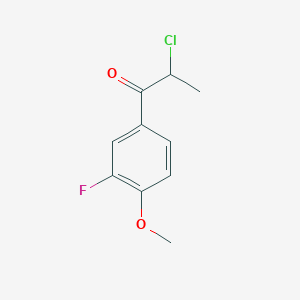
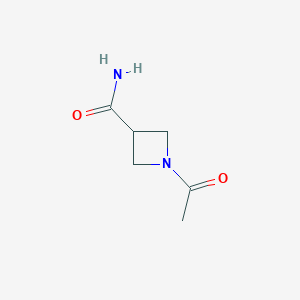

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B14872634.png)
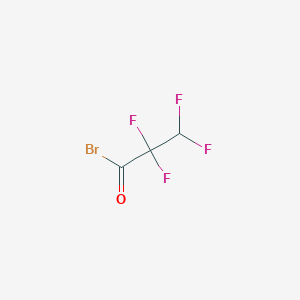
![(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14872638.png)

